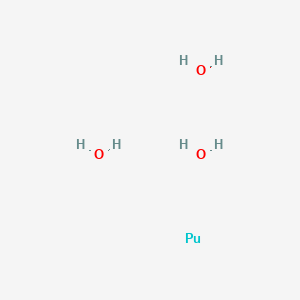

Plutonium--water (1/3)

Description

Significance of Plutonium-Water Interactions in Nuclear Fuel Cycle and Waste Management

The interaction between plutonium and water is a cornerstone of nuclear science and technology, with profound implications for both the nuclear fuel cycle and radioactive waste management. world-nuclear.orgworld-nuclear.org In the nuclear fuel cycle, aqueous processing is the primary method for separating plutonium and unused uranium from spent nuclear fuel. world-nuclear.org Processes like PUREX (Plutonium and Uranium Recovery by Extraction) rely on the differential chemistry of plutonium ions in aqueous solutions, particularly their hydrolysis and complexation behavior. lanl.govacs.org Understanding how plutonium behaves in water is essential for optimizing these separation technologies, preventing accidental criticality, and managing process streams. lanl.govresearchgate.net Furthermore, the corrosion of plutonium metal and its alloys, often accelerated by moisture, is a critical safety consideration in the handling and storage of nuclear materials. fas.org

In the context of waste management, the interaction of plutonium with water, especially groundwater, is a central factor in assessing the long-term safety of geological repositories for nuclear waste. researchgate.netkit.eduigdtp.eu Should a waste container be breached over millennia, the transport of plutonium into the environment would be governed by its solubility and interaction with water. academie-sciences.frissues.org The formation of various hydrated species, including soluble complexes, polymers, and colloidal particles, dictates plutonium's mobility in subsurface environments. iaea.orgacs.orgtandfonline.com Therefore, a thorough understanding of plutonium-water chemistry is indispensable for developing robust safety cases for nuclear waste disposal and for creating effective environmental remediation strategies. researchgate.netkit.edu

Overview of Hydrated Plutonium Species and Their Research Relevance

Plutonium's aqueous chemistry is exceptionally complex due to its ability to exist in four main oxidation states in solution: +3, +4, +5, and +6. lanl.gov Under certain conditions, all four can be present simultaneously. researchgate.net Each oxidation state forms a distinct hydrated ion, known as an "aquo ion," where water molecules are directly coordinated to the central plutonium ion. lanl.gov

Pu(III) and Pu(IV): In acidic solutions, the trivalent and tetravalent states exist as simple aquo ions, [Pu(H₂O)₈]³⁺ and [Pu(H₂O)₈]⁴⁺, respectively, each coordinated by eight water molecules. acs.org

Pu(V) and Pu(VI): The pentavalent and hexavalent states exist as linear plutonyl cations, [PuO₂]⁺ and [PuO₂]²⁺. These are further hydrated in the equatorial plane, with four water molecules for Pu(V) and five for Pu(VI). acs.orgsouthampton.ac.uk

As the pH of the solution increases, these aquo ions undergo hydrolysis, where water molecules are deprotonated to form hydroxide (B78521) complexes. iaea.org This process can begin even in highly acidic solutions for the highly charged Pu⁴⁺ ion. researchgate.net Initial hydrolysis forms mononuclear species like Pu(OH)²⁺. iaea.org As hydrolysis proceeds, these can link together, eliminating water to form polynuclear complexes, often referred to as polymers. iaea.org These polymers can grow into larger, insoluble colloidal particles of plutonium hydroxide or hydrous oxide, which significantly alters plutonium's chemical reactivity and environmental transport. iaea.orgacs.org

The research relevance of these hydrated species is immense. Characterizing the structure, stability, and formation kinetics of plutonium aquo ions and their hydrolysis products is crucial for predicting and controlling plutonium's behavior in any aqueous system. kit.edu This knowledge is vital for improving the efficiency of nuclear fuel reprocessing, ensuring the long-term stability of stored nuclear materials, and accurately modeling the potential migration of plutonium from waste repositories. researchgate.netkit.edu

Table 1: Properties of Plutonium Aquo Ions in Solution

| Oxidation State | Aquo Ion Species | Coordination Number (Water) | Pu-O Bond Distance (Å) | First Hydrolysis Constant (pKa) |

|---|---|---|---|---|

| Pu(III) | Pu³⁺(aq) | 8 | ~2.49 lanl.gov | 6.65 acs.org |

| Pu(IV) | Pu⁴⁺(aq) | 8 | ~2.39 lanl.gov | 0.17 acs.org |

| Pu(V) | PuO₂⁺(aq) | 4 | 1.80 (Pu=O) lanl.gov | 9.51 acs.org |

| Pu(VI) | PuO₂²⁺(aq) | 5 | 1.74 (Pu=O) lanl.gov | 5.70 acs.org |

Historical Context and Evolution of Plutonium-Water Chemistry Research

The study of plutonium's interaction with water began out of necessity during the Manhattan Project in the early 1940s. lanl.gov The initial challenge was to separate the newly synthesized plutonium from irradiated uranium and fission products. This led to the rapid development of aqueous separation techniques, such as the lanthanum fluoride (B91410) and bismuth phosphate (B84403) processes, which relied on manipulating plutonium's oxidation states and solubility in water. lanl.gov This early work, often conducted with microscopic quantities of the element, laid the groundwork for understanding plutonium's fundamental aqueous chemistry. lanl.gov

Following World War II, research was driven by the development of the nuclear power industry and the need for more efficient reprocessing methods like the PUREX process. acs.orgiaea.org During this period, a significant focus was placed on understanding and controlling plutonium hydrolysis and polymerization, as these phenomena were found to interfere with industrial separation schemes. iaea.org

In recent decades, the research focus has increasingly shifted towards long-term environmental stewardship and the safe disposal of nuclear waste. researchgate.net This shift has been accompanied by the development and application of advanced analytical techniques. Spectroscopic methods like X-ray Absorption Fine Structure (XAFS) and Laser Photoacoustic Spectroscopy (LPAS), along with sophisticated computational modeling, now allow scientists to probe the molecular structure of hydrated plutonium complexes at the very low concentrations relevant to natural water systems. lanl.govacs.orgenergy.gov This modern, molecular-level understanding is critical for building confidence in the long-term safety of waste repositories and developing advanced, more sustainable nuclear fuel cycles. researchgate.netoecd-nea.org

Properties

CAS No. |

92417-60-2 |

|---|---|

Molecular Formula |

H6O3Pu |

Molecular Weight |

298.110 g/mol |

IUPAC Name |

plutonium;trihydrate |

InChI |

InChI=1S/3H2O.Pu/h3*1H2; |

InChI Key |

MHKAFTRDMDIJAE-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.[Pu] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Hydrated Plutonium Compounds

Hydrothermal Synthesis Routes for Plutonium Hydrous Oxides and Specific Hydrates

Hydrothermal synthesis has proven to be an effective route for producing crystalline plutonium compounds, including hydrous oxides and specific hydrates, under controlled temperature and pressure conditions. This method facilitates the formation of well-defined crystal structures that are often inaccessible through conventional precipitation methods at ambient pressure.

Recent research has demonstrated the synthesis of single crystals of hydrated oxalates of both Pu(III) and Pu(IV) under moderate hydrothermal conditions. scispace.comacs.orgacs.orgnih.gov For instance, the hydrated Pu(III) oxalate (B1200264), Pu₂(C₂O₄)₃(H₂O)₆·3H₂O, was synthesized by heating a solution of Pu(IV) in hydrochloric acid with oxalic acid at 200°C for 48 hours, followed by slow cooling. scispace.com This process takes advantage of the reducing capacity of the oxalate anion in an acidic medium to reduce Pu(IV) to Pu(III). scispace.com

The hydrothermal decomposition of Pu(IV) oxalate has also been investigated as a route to nanocrystalline PuO₂. mdpi.com A parametric study revealed that the reaction temperature and duration significantly influence the crystallite size of the resulting plutonium dioxide. mdpi.com For example, increasing the temperature from 100°C to 280°C (for a fixed duration of 4 hours) resulted in an increase in crystallite size from 8.7 ± 0.5 nm to 24.8 ± 0.5 nm. mdpi.com Pure phase PuO₂ was obtained at temperatures above 190°C. mdpi.com Similarly, at a constant temperature of 220°C, extending the reaction time led to changes in the resulting material. mdpi.com

Furthermore, hydrothermal conditions have been utilized for the synthesis of other plutonium compounds. For example, PuSiO₄ was successfully synthesized via the slow oxidation of plutonium(III) silicate (B1173343) reactants under hydrothermal conditions at 150°C in a hydrochloric acid solution with a pH of 3–4. researchgate.net This highlights the versatility of hydrothermal routes in accessing various hydrated and crystalline plutonium compounds.

Table 1: Hydrothermal Synthesis of Hydrated Plutonium Compounds

| Compound | Starting Materials | Conditions | Reference |

|---|---|---|---|

| Pu₂(C₂O₄)₃(H₂O)₆·3H₂O | 0.1 M Pu(IV) in 1 M HCl, 0.5 M oxalic acid | 200°C for 48 hours, slow cooling | scispace.com |

| KPu(C₂O₄)₂(OH)·2.5H₂O | 25 mM Pu(IV), 0.25 M HCl, 1.3 M oxalic acid, KOH | 180°C for 24 hours, pH ~3 | scispace.com |

| PuO₂ (nanocrystals) | Pu(IV) oxalate | 190°C - 280°C for 4 hours | mdpi.com |

| PuSiO₄ | Pu(III) silicate reactants | 150°C, pH 3-4 (HCl) | researchgate.net |

Precipitation Techniques for Plutonium Hydroxides/Hydrous Oxides from Aqueous Solutions

Precipitation from aqueous solutions is a fundamental and widely used method for the separation and recovery of plutonium, often in the form of hydroxides or hydrous oxides. The effectiveness of these techniques hinges on careful control of parameters such as pH, the presence of complexing agents, and the oxidation state of plutonium.

The precipitation of plutonium hydroxide (B78521) is a key step in many nuclear material processing flowsheets. iaea.org For instance, in the remediation of laboratory nuclear waste, ammonia (B1221849) solution is added to large volumes of plutonium-containing aqueous waste to precipitate plutonium as plutonium hydroxide. iaea.org The completeness of the precipitation is monitored to ensure minimal loss of plutonium in the supernatant. iaea.org

The solubility of plutonium hydroxides is highly dependent on the pH and the ionic strength of the solution. Studies on Pu(OH)₃ have shown that its solubility is significantly higher in chloride brines than in deionized water at the same hydrogen ion concentration. energy.gov To prevent the oxidation of Pu(III) to Pu(IV) during precipitation, reducing agents like iron powder can be used to maintain a low redox potential. energy.gov

Co-precipitation techniques are also employed, where plutonium is precipitated along with a carrier compound. An improved process for recovering plutonium involves introducing a pre-formed hydroxide of a metal from Group IV B, such as zirconium hydroxide, into an acidic aqueous solution containing plutonium in a higher oxidation state. google.com This method is particularly useful for separating plutonium from radioactive fission products. google.com The acidity of the solution must be carefully controlled, typically between 0.5 N and 1 N, to ensure the metal hydroxide remains solid while preventing the precipitation of plutonium hydroxide. google.com

In some processes, a combination of oxalate and hydroxide precipitation is used to purify aqueous plutonium chloride solutions. osti.gov Hydroxylamine hydrochloride is first added to reduce plutonium to the +3 oxidation state, followed by the addition of oxalic acid to form a plutonium oxalate precipitate. Subsequently, a base like potassium hydroxide or sodium hydroxide is added to precipitate any remaining plutonium as a hydroxide. osti.gov

Controlled Hydration and Hydrolysis of Plutonium Metal and Oxides

The controlled hydration and hydrolysis of plutonium metal and its oxides are critical areas of study due to their relevance to the storage and corrosion behavior of plutonium materials. The interaction of plutonium with water can lead to the formation of various hydrous species and can significantly alter the material's properties.

The reaction of plutonium metal with water results in the formation of a sequence of oxide hydride and oxide products, with PuOH being the initial product of hydrolysis. osti.gov Each subsequent reaction increases the oxygen-to-plutonium ratio in the solid and generates hydrogen gas. osti.gov The kinetics of these reactions are influenced by factors such as pH and the presence of salts in the water. For example, the corrosion rate of plutonium in seawater is substantially faster than in distilled water. iaea.org

Plutonium hydride (PuHₓ) itself reacts with water, and the products are not always well-defined. iaea.org The reaction can produce plutonium oxide hydride (PuOH) and hydrogen gas. iaea.org The preparative history of the plutonium hydride influences its reactivity with water. iaea.org

The surfaces of plutonium oxides produced during processes like calcination are highly reactive and will readily interact with atmospheric moisture to form hydroxylated surfaces. osti.gov The amount of water sorbed by plutonium oxide materials is dependent on the relative humidity, temperature, composition, and specific surface area of the material. osti.gov For long-term storage, it is crucial to control the water content of the packaged material to prevent over-pressurization of storage containers due to radiolysis of water and subsequent gas generation. osti.gov

The polymerization of Pu(IV) hydrolysis products in aqueous solutions has also been studied. acs.org In nitric acid solutions, an induction period is often observed, during which primary hydrolysis products form, followed by a polymer growth stage. acs.org These processes can lead to the formation of colloidal suspensions of plutonium(IV) silicate in alkaline media. researchgate.net

Formation Pathways of Crystalline Plutonium Hydrates (e.g., oxalate hydrates)

The formation of crystalline plutonium hydrates, particularly oxalate hydrates, is of significant interest for the separation and purification of plutonium, as well as for the preparation of plutonium oxide precursors. The precipitation of plutonium oxalates from acidic solutions is a well-established method.

Hydrated plutonium oxalates are typically formed by adding oxalic acid to acidic solutions of plutonium ions. osti.gov This process can yield different hydrated forms depending on the oxidation state of the plutonium and the reaction conditions. For Pu(III), the decahydrate (B1171855), Pu₂(C₂O₄)₃·10H₂O, is initially formed under standard conditions and is stable up to 40°C, after which it can transform into other hydrated forms or become anhydrous at higher temperatures. osti.gov Similarly, Pu(IV) typically forms a hexahydrate, Pu(C₂O₄)₂·6H₂O, which can be thermally transformed into a dihydrate. osti.gov

The synthesis of single crystals has allowed for detailed structural characterization of these compounds. For example, single crystals of Pu₂(C₂O₄)₃(H₂O)₆·3H₂O and KPu(C₂O₄)₂(OH)·2.5H₂O have been synthesized and their crystal structures determined by X-ray diffraction. scispace.comacs.orgnih.gov The Pu(III) oxalate compound features a distorted tricapped trigonal-prismatic geometry around the plutonium atom, with coordination by oxygen atoms from both oxalate and water molecules. scispace.com

The conditions of precipitation, such as acidity and the presence of impurities, can affect the quality of the resulting plutonium oxalate precipitate. osti.gov For instance, while normal plutonium(IV) oxalate can be obtained from solutions containing sulfuric acid, milky precipitates may form in the presence of tartaric acid or sulfamic acid. osti.gov The valence state of plutonium is also a critical factor; precipitation from solutions containing Pu(VI) can lead to high losses due to the relatively higher solubility of plutonium(VI) oxalate. osti.gov Therefore, a reducing agent is often used to ensure plutonium is in the desired +3 or +4 oxidation state prior to precipitation. osti.govosti.gov

Table 2: Crystalline Plutonium Oxalate Hydrates

| Compound | Formation Method | Key Characteristics | Reference |

|---|---|---|---|

| Pu₂(C₂O₄)₃·10H₂O | Precipitation from acidic Pu(III) solution with oxalic acid | Stable up to 40°C | osti.gov |

| Pu(C₂O₄)₂·6H₂O | Precipitation from acidic Pu(IV) solution with oxalic acid | Can be thermally converted to a dihydrate | osti.gov |

| Pu₂(C₂O₄)₃(H₂O)₆·3H₂O | Hydrothermal synthesis | Monoclinic crystal structure (P2₁/c) | scispace.comacs.org |

| KPu(C₂O₄)₂(OH)·2.5H₂O | Hydrothermal synthesis | Monoclinic crystal structure (C2/c) | scispace.comacs.org |

Crystallography and Structural Characterization of Hydrated Plutonium Phases

Structural Elucidation of Amorphous and Crystalline Plutonium Hydrous Oxides (e.g., PuO2·xH2O(am))

The aqueous chemistry of plutonium(IV) is marked by its strong tendency to hydrolyze and form colloids, except in highly acidic solutions. digitellinc.com These colloids have long been considered amorphous polymers of hydrous Pu(IV) oxide, often denoted as PuO2·xH2O(am) or Pu(OH)4(am). rsc.orgescholarship.orgkyoto-u.ac.jp The exact nature and structure of these amorphous or poorly crystalline materials are subjects of ongoing investigation, as they represent a bridge between dissolved ionic species and crystalline bulk oxides.

Studies on aged aqueous suspensions of plutonium oxides reveal a dynamic system where the initial form of the material influences its long-term state. iaea.org For instance, both crystalline ²³⁹PuO₂(c) and amorphous ²³⁹PuO₂·xH₂O(a) have been observed to convert over time to a less crystalline form, PuO₂(lc), suggesting a pathway toward a thermodynamically stable state influenced by both dehydration and radiolytic effects. iaea.org In contrast, highly radioactive ²³⁸PuO₂(c) was found to transform into a solid with properties akin to Pu(IV) polymer. iaea.org The formation of these hydrous oxides can also involve mixed valency. Under conditions with traces of oxygen, solid PuO₂(s,hyd) can scavenge oxygen to form a mixed-valent PuO₂₊ₓ(s,hyd), which is a partially oxidized hydrated oxyhydroxide with the formula (PuV)₂ₓ(PuIV)₁₋₂ₓO₂₊ₓ₋ₙ(OH)₂ₙ(s,hyd). academie-sciences.fr This mixed-valent solid phase can control the solubility of plutonium. academie-sciences.fr

The structure of the plutonium colloid, long believed to be a complex mixture of hydroxides and hydrous oxides, has been illuminated by the synthesis of Pu(IV) oxide nanoclusters. digitellinc.com The isolation of a Pu₃₈ oxo-cluster that exhibits UV-vis absorption spectra similar to Pu(IV) intrinsic colloids suggests that these colloids may be composed of nanocrystalline cores. rsc.org Research indicates that regardless of the initial plutonium oxidation state (III, IV, or V) or pH conditions (pH 8 to >10), well-dispersed, crystalline nanoparticles of about 2.5 nm in diameter are formed. researchgate.net These nanoparticles consistently show the Pu(IV) oxidation state and a crystal structure very similar to bulk PuO₂, indicating a fundamental structural preference. researchgate.net This suggests that the formation of amorphous tetravalent metal hydroxides may proceed via the aggregation of these small primary crystalline particles. researchgate.net

Determination of Coordination Environments and Bond Distances in Hydrated Plutonium Compounds

The coordination environment of plutonium in its hydrated forms is highly dependent on its oxidation state and the presence of other ligands. Advanced techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and single-crystal X-ray diffraction have been instrumental in determining precise coordination numbers (CN) and bond distances.

For the trivalent Pu(III) aquo ion, a coordination number of nine is generally accepted, with the water molecules arranged in a tricapped trigonal prismatic geometry. researchgate.net The mean Pu(III)-O bond distances in hydrated salts and aqueous solutions are found to be similar, typically ranging from 2.49 to 2.51 Å. researchgate.nethzdr.de In a unique Pu(III) complex with a pyrazinyl-tetrazolate ligand, the Pu³⁺ cation is coordinated by four water molecules and five nitrogen atoms. rsc.org The Pu–H₂O bond lengths in this complex range from 2.468(5) Å to 2.499(5) Å, which is comparable to other water-containing Pu³⁺ complexes. rsc.org

In the tetravalent state, the Pu(IV) ion is typically coordinated by eight water molecules in aqueous solution. acs.org Plutonium oxide nanoclusters show Pu(IV) in eight-fold coordination with oxygen, hydroxyl, water, or chlorine. researchgate.net The average Pu-OH bond distance in these clusters tends to decrease as the size of the nanocluster increases. researchgate.net

For the higher oxidation states, the plutonyl ions (PuO₂⁺ and PuO₂²⁺) exhibit a linear O=Pu=O arrangement with equatorial coordination by water molecules. The pentavalent PuO₂⁺ ion is coordinated by four water molecules in the equatorial plane, while the hexavalent PuO₂²⁺ ion is coordinated by five. acs.org EXAFS data for the Pu(VI) hydrate (B1144303) show a Pu=O axial bond distance of 1.74 Å and a Pu-Oeq distance to the five equatorial water molecules of 2.42 Å. hzdr.de

| Plutonium Species | Coordination Environment | Bond Type | Bond Distance (Å) | Reference |

|---|---|---|---|---|

| Pu(III) aquo ion | Tricapped trigonal prism (CN=9) | Pu-O(H₂O) | 2.49 - 2.51 | researchgate.nethzdr.de |

| Na₂[Pu(Hdtp)(dtp)₂(H₂O)₄]·9H₂O | Capped square antiprism (CN=9) | Pu-O(H₂O) | 2.468(5) - 2.499(5) | rsc.org |

| Pu(IV) aquo ion | (CN=8) | Pu-O(H₂O) | Not specified | acs.org |

| Pu(VI) hydrate (PuO₂²⁺) | Pentagonal bipyramid | Pu=O (axial) | 1.74 | hzdr.de |

| Pu(VI) hydrate (PuO₂²⁺) | Pentagonal bipyramid | Pu-O(H₂O) (equatorial) | 2.42 | hzdr.de |

| [PuO₂(C₂O₄)(H₂O)]·2H₂O | Distorted pentagonal bipyramid | Pu=O (axial) | 1.755(6) - 1.761(6) | osti.gov |

| [PuO₂(C₂O₄)(H₂O)]·2H₂O | Distorted pentagonal bipyramid | Pu-O (equatorial) | 2.373(6) - 2.478(6) | osti.gov |

Analysis of Crystal Structures of Plutonium Hydrates (e.g., oxalate (B1200264) decahydrate (B1171855), hexahydrate)

Plutonium oxalate hydrates are key compounds in nuclear fuel reprocessing, serving as precursors for the production of plutonium oxide. osti.gov Their crystal structures have been investigated to understand their formation and thermal decomposition.

Plutonium(III) Oxalate Decahydrate (Pu₂(C₂O₄)₃·10H₂O) : X-ray diffraction studies have shown that Pu₂(C₂O₄)₃·10H₂O is isostructural with lanthanum oxalate decahydrate. iucr.org It crystallizes in the monoclinic system with the probable space group P2₁/m. iucr.org At standard conditions, the decahydrate is initially formed and is stable up to 40 °C before it begins to lose water. osti.gov A detailed single-crystal X-ray diffraction analysis of a related hydrated Pu(III) oxalate, Pu₂(C₂O₄)₃(H₂O)₆·3H₂O, revealed a monoclinic structure with space group P2₁/c. scispace.com In this structure, the Pu atom is nine-coordinate, bound to six oxygen atoms from three chelating oxalate anions and three oxygen atoms from coordinated water molecules, forming a distorted tricapped trigonal-prismatic geometry. scispace.com These units link to form two-dimensional staggered layers. scispace.com

Plutonium(IV) Oxalate Hexahydrate (Pu(C₂O₄)₂·6H₂O) : Despite numerous studies, the crystal structure of Pu(C₂O₄)₂·6H₂O has not been definitively determined from single-crystal data, partly due to significant disorder observed in isostructural neptunium (B1219326) and uranium analogues. osti.govresearchgate.net It is known to be a crucial intermediate in the calcination process that converts plutonium precipitates to PuO₂. researchgate.net Ab initio modeling suggests a structure that is qualitatively in agreement with powder X-ray diffraction measurements. osti.gov

Plutonium(VI) Oxalate Hydrate ([PuO₂(C₂O₄)(H₂O)]·2H₂O) : The first crystal structure of a Pu(VI)-oxalate compound was recently reported. nih.govosti.gov This compound crystallizes in the monoclinic space group P2₁/c and is isostructural with its uranium(VI) counterpart. nih.govosti.gov The structure consists of infinite chains where each plutonyl ion (PuO₂²⁺) is coordinated in its equatorial plane by two bidentate oxalate ligands. nih.gov A coordinated water molecule completes the equatorial plane, resulting in a distorted pentagonal bipyramidal geometry around the plutonium center. nih.govosti.gov

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Plutonium(III) Oxalate Decahydrate | Pu₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/m (probable) | a=11.84 Å, b=9.40 Å, c=10.66 Å, β=120.13° | iucr.org |

| Plutonium(III) Oxalate Hydrate | Pu₂(C₂O₄)₃(H₂O)₆·3H₂O | Monoclinic | P2₁/c | a=11.246(3) Å, b=9.610(3) Å, c=10.315(3) Å, β=114.70(1)° | scispace.com |

| Potassium Plutonium(IV) Oxalate Hydroxide (B78521) Hydrate | KPu(C₂O₄)₂(OH)·2.5H₂O | Monoclinic | C2/c | a=23.234(14) Å, b=7.502(4) Å, c=13.029(7) Å, β=106.33(3)° | scispace.com |

| Plutonium(VI) Oxalate Hydrate | [PuO₂(C₂O₄)(H₂O)]·2H₂O | Monoclinic | P2₁/c | a=5.5993(3) Å, b=16.8797(12) Å, c=9.3886(6) Å, β=98.713(6)° | nih.govosti.gov |

Influence of Oxygen Vacancies on Plutonium Hydrous Oxide Surface Structures

The surface of plutonium dioxide (PuO₂) plays a crucial role in its interaction with the environment, including its reaction with water. Oxygen vacancies on the PuO₂ surface significantly alter its stability and chemical reactivity. Density functional theory (DFT) calculations have been extensively used to study these effects.

The relative stability of different PuO₂ surfaces has been determined to be O-terminated (111) > (110) > defective (001) > polar (001). arxiv.org The (111) surface is the most stable under oxygen-rich conditions. arxiv.org However, under oxygen-reducing conditions, surfaces with oxygen vacancies become more stable. arxiv.org The formation energy of oxygen vacancies is a key parameter, and it is generally found to be lower for PuO₂ compared to UO₂, which is attributed to the relative ease of reducing Pu(IV) to Pu(III). acs.orglancs.ac.uk

Calculations show that the formation energy for an oxygen vacancy is lower in the subsurface layer than on the top surface for PuO₂ (111). mdpi.com This has been explained by smaller Madelung potential resulting from defect-induced lattice relaxation. mdpi.com For the polar (001) surface, creating a 50% concentration of on-surface oxygen vacancies is an effective way to quench the dipole moment and stabilize the surface structure. arxiv.org

The presence of oxygen vacancies has a profound impact on the interaction of water with PuO₂ surfaces. On a pristine (111) surface, molecular and dissociative adsorption of water are nearly equal in energy. acs.orglancs.ac.uk However, the creation of an oxygen vacancy strongly favors the dissociative adsorption of water. acs.orglancs.ac.uk This is a critical finding, as it has implications for processes like the formation of hydrogen gas at the surface. acs.org Similarly, on the (110) and (100) surfaces, water adsorption is more stable in a dissociative state on the defect surfaces compared to the stoichiometric ones. acs.org The concentration of oxygen vacancies can also influence the surface's chemical activity; for the (111) surface, a 25% vacancy concentration can significantly lower the work function, indicating increased reactivity. arxiv.org

| Surface | Vacancy Location | Eᵥ (eV) | Computational Method | Reference |

|---|---|---|---|---|

| (111) | Top-surface | ~2.6 - 2.9 (varies with functional) | DFT+U | mdpi.com |

| (111) | Sub-surface | ~2.2 - 2.6 (varies with functional) | DFT+U | mdpi.com |

| Bulk | - | ~3.0 - 4.5 (varies with study) | DFT+U | lancs.ac.uk |

Thermodynamic and Spectroscopic Analysis of Plutonium Water Interactions

Adsorption Enthalpies and Energies of Water on Plutonium Oxide Surfaces

The adsorption of water onto plutonium dioxide (PuO₂) surfaces is a primary step in many environmental and corrosion processes. The energetics of this interaction, specifically the adsorption enthalpies and energies, dictate the stability and nature of the hydrated surface. Theoretical and experimental studies have provided significant insight into whether water adsorbs molecularly (H₂O) or dissociatively (as -H and -OH groups).

Research using Density Functional Theory (DFT) has been instrumental in elucidating these interactions. On the most stable PuO₂ {111} surface, studies have found that a mix of molecular and dissociative adsorption is the most stable configuration, though the energy difference compared to a fully molecular adsorption layer can be small, on the order of 0.06–0.1 eV per water molecule. hud.ac.uknih.gov In contrast, on the {110} and {100} surfaces, dissociative adsorption is clearly preferred, leading to a fully hydroxylated monolayer. nih.gov The top of a plutonium atom is generally considered the most stable adsorption site for a water molecule on the PuO₂(111) surface. nih.govrsc.org

Experimental work complements these theoretical findings. Stakebake's early measurements of water desorption from PuO₂ identified two distinct temperature ranges for desorption, suggesting a strongly bound first layer (chemisorbed) and a more weakly bound second layer. hud.ac.uk Paffett and colleagues later refined the adsorption energy for the first dissociated layer to -1.82 eV and for the second molecular layer to -1.11 eV at 371 K. hud.ac.uknih.gov The presence of hydrogen bonding between adsorbed water molecules can increase the average adsorption energy, particularly at low surface coverage. nih.govrsc.org

| Surface/Method | Adsorption Type | Adsorption Energy (eV) | Reference |

| PuO₂ {111} (DFT) | Molecular | -0.69 to -1.08 | hud.ac.uk |

| PuO₂ {111} (DFT) | Mixed Molecular/Dissociative | Most stable configuration | nih.govresearchgate.net |

| PuO₂ {110} (DFT) | Molecular | -0.87 | researchgate.net |

| PuO₂ {110} (DFT) | Dissociative | -0.95 to -1.12 | hud.ac.ukresearchgate.net |

| PuO₂ {110} (Experiment) | First Layer (Dissociative) | -1.82 | hud.ac.uknih.gov |

| PuO₂ {110} (Experiment) | Second Layer (Molecular) | -1.11 | hud.ac.uknih.gov |

| PuO₂ {100} (DFT) | Dissociative | Preferred configuration | hud.ac.uk |

Note: Adsorption energies are typically negative, indicating an exothermic process. The values represent the energy released upon adsorption.

Vibrational Spectroscopy (Infrared, Raman) for Hydration State and Ligand Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the hydration state of plutonium compounds and identifying water-derived ligands like hydroxyl (-OH) groups. These techniques measure the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and structure.

In the context of plutonium hydrates, such as plutonium(IV) oxalate (B1200264) hexahydrate (Pu(C₂O₄)₂·6H₂O) and plutonium tetrafluoride hydrates (PuF₄·xH₂O), vibrational spectra provide clear fingerprints of the presence and nature of water molecules and their derivatives. srs.govrsc.org For example, studies on Pu(C₂O₄)₂·6H₂O have identified numerous distinct Raman and IR bands corresponding to the vibrations of the oxalate ligand and the water molecules of hydration. srs.govresearchgate.net The thermal decomposition of this compound, which involves the progressive loss of water molecules, can be monitored by observing changes in the vibrational spectra. As the material is heated, bands associated with water are diminished, and new features may appear, indicating the formation of dihydrates, anhydrous intermediates, and ultimately plutonium dioxide. srs.govresearchgate.net

Raman and Fourier-transform infrared (FTIR) spectroscopy have been used to characterize PuF₄ and its hydrated forms. rsc.orgrsc.org The spectra clearly show bands corresponding to water bending and OH stretching modes, confirming the presence of sorbed or structural water. rsc.org The numerous bands observed in the low-frequency region of the Raman spectra of these compounds are characteristic of polymeric structures dominated by fluorine bridges, but the presence of water significantly modifies the higher frequency regions of the IR spectrum. researchgate.netrsc.org These spectroscopic methods are complementary and essential for understanding the structural role of water and hydroxyl groups in plutonium compounds. srs.gov

| Compound | Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference |

| Pu(C₂O₄)₂·6H₂O | Raman | 180 - 1900 | At least 15 bands observed | researchgate.net |

| Pu(C₂O₄)₂·6H₂O | Infrared | 800 - 4000 | At least 9 bands observed | researchgate.net |

| PuF₄·xH₂O | Infrared | ~1620 | Water bending mode | rsc.org |

| PuF₄·xH₂O | Infrared | ~3400 | OH stretching modes | rsc.org |

X-ray Absorption Spectroscopy (XAS) for Plutonium Oxidation State and Local Structure in Hydrous Systems

X-ray Absorption Spectroscopy (XAS) is an indispensable element-specific technique for determining the oxidation state and local atomic environment of plutonium in various systems, including hydrous and aqueous ones where crystalline structure may be absent. The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, particularly at the plutonium L₃-edge, is highly sensitive to the plutonium oxidation state. The energy of the absorption edge shifts to higher values as the oxidation state increases. hzdr.deosti.gov For instance, the L₃-edge energy for Pu(III) hydrate (B1144303) is observed at 18058.1 eV, while for Pu(VI) hydrate, it shifts to 18062.3 eV. hzdr.de This allows for the direct identification and quantification of different plutonium oxidation states (e.g., Pu(III), Pu(IV), Pu(V), Pu(VI)) coexisting in a sample, which is crucial for understanding redox processes in environmental and biological systems. hzdr.deacs.orgnih.gov Studies have shown that even when plutonium is introduced to cells in different oxidation states, it is often converted to intracellular Pu(IV). nih.gov

The EXAFS region provides information about the local structure around the absorbing plutonium atom, including the number of neighboring atoms, their distance (bond length), and their type. In hydrous systems, EXAFS can precisely characterize the hydration sphere of plutonium ions. For the Pu(III) aquo ion, it is described as Pu(H₂O)₈³⁺ with an average Pu-O bond distance of 2.48 Å. hzdr.de For the hexavalent plutonyl ion (PuO₂²⁺), EXAFS distinguishes between the short axial Pu=O bonds of the plutonyl moiety (around 1.74 Å) and the longer Pu-O bonds to the equatorial water molecules (around 2.42 Å). hzdr.de XAS has also been used to show that in some hyperstoichiometric oxides (PuO₂₊ₓ) formed in the presence of water, the excess oxygen exists as oxo groups (Pu=O) with short bond distances. researchgate.net

| Plutonium Species | Technique | Feature | Value | Reference |

| Pu(III) hydrate | XANES | L₃-edge Energy | 18058.1 eV | hzdr.de |

| Pu(VI) hydrate | XANES | L₃-edge Energy | 18062.3 eV | hzdr.de |

| Pu(III) aquo ion | EXAFS | Pu-O Distance | 2.48 Å | hzdr.de |

| Pu(VI) plutonyl ion | EXAFS | Pu=O (axial) Distance | 1.74 Å | hzdr.de |

| Pu(VI) plutonyl ion | EXAFS | Pu-O (equatorial) Distance | 2.42 Å | hzdr.de |

Calorimetric Studies of Plutonium Complexation with Water-Derived Ligands

Calorimetry provides direct measurement of the heat changes (enthalpy, ΔH) associated with chemical reactions, offering fundamental thermodynamic insight into the complexation of plutonium with various ligands, including those derived from water such as the hydroxide (B78521) ion (OH⁻). These studies are vital for developing thermodynamic models that can predict plutonium's behavior under different chemical conditions. researchgate.net

While direct calorimetric studies on the simple Pu-H₂O system are complex, research on the complexation of plutonium and other actinides with ligands in aqueous solution provides crucial data. osti.govosti.govescholarship.org These reactions inherently involve the displacement of water molecules from the actinide's hydration sphere, and the measured enthalpy includes the energetics of this desolvation process. For example, temperature variation studies on the extraction of Pu(IV) by certain ligands have shown the process to be exothermic. utwente.nl

Microcalorimetry has been used to investigate the complexation of Pu(III) with N-donor ligands, revealing that the process is spontaneous (negative Gibbs free energy, ΔG) and driven by a positive entropy change (ΔS), which is likely due to the release of water molecules from the hydration sphere during complexation. researchgate.net Furthermore, theoretical calculations have been employed to predict the enthalpies of formation for volatile species such as PuO₂(OH)₂, providing essential data for safety assessments where thermodynamic information is otherwise lacking. nih.govacs.org These calorimetric and computational studies collectively build a thermodynamic picture of how plutonium interacts with water and water-derived species. acs.org

| Reaction/System | Method | Thermodynamic Parameter | Value (kJ·mol⁻¹) | Reference |

| Formation of PuO₂(g) | Calculation | ΔfH⊖(298.15 K) | -449.5 ± 8.8 | nih.govacs.org |

| Formation of PuO₃(g) | Calculation | ΔfH⊖(298.15 K) | -553.2 ± 27.5 | nih.govacs.org |

| Formation of PuO₂(OH)₂(g) | Calculation | ΔfH⊖(298.15 K) | -1012.6 ± 38.1 | nih.govacs.org |

| Np(V) + Acetate | Microcalorimetry | ΔH (at 298.15 K) | Varies with conditions | osti.gov |

Note: The Np(V)/Acetate system is included as an analogue to illustrate the application of calorimetry to actinide complexation in aqueous solution.

Investigation of Thermodynamic Parameters for Plutonium Hydrate Formation

The formation of solid plutonium hydrates is a key process in plutonium chemistry, particularly in the pathways for producing plutonium dioxide, a primary material in the nuclear fuel cycle. Understanding the thermodynamic parameters associated with the formation of these hydrates, such as the standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°), is essential for controlling their synthesis and predicting their stability. osti.govosti.gov

Ab initio computational studies, which are based on first-principles quantum mechanics, have become a vital source for these thermodynamic data, especially when experimental measurements are difficult. osti.govosti.gov For instance, detailed calculations have been performed for plutonium oxalate hydrates, which are important precursors to PuO₂. These studies have predicted the standard enthalpies and Gibbs free energies of formation for species like Pu₂(C₂O₄)₃·10H₂O (Pu(III) oxalate decahydrate) and Pu(C₂O₄)₂·6H₂O (Pu(IV) oxalate hexahydrate). osti.govosti.govpnnl.gov

The stability of these hydrates is temperature-dependent. For example, Pu(III) oxalate decahydrate (B1171855) is stable up to about 40 °C, after which it begins to lose water, transforming to lower hydrates. osti.gov Similarly, Pu(IV) oxalate hexahydrate transforms to a dihydrate upon heating. osti.gov In addition to solid hydrates, thermodynamic data for volatile hydrated species like gaseous PuO₂(OH)₂ have been calculated, which is important for predicting plutonium's behavior under high-temperature conditions, such as in accident scenarios. nih.govacs.org These theoretical predictions provide crucial data for thermodynamic databases used in geochemical and safety modeling.

| Compound | Thermodynamic Parameter | Predicted Value (kJ·mol⁻¹) | Reference |

| Pu₂(C₂O₄)₃·10H₂O(s) | Standard Enthalpy of Formation (ΔfH°) | -6755 | osti.govosti.gov |

| Pu₂(C₂O₄)₃·10H₂O(s) | Standard Gibbs Free Energy of Formation (ΔfG°) | -5899 | osti.govosti.gov |

| Pu(C₂O₄)₂·6H₂O(s) | Standard Enthalpy of Formation (ΔfH°) | -3923 | osti.govosti.gov |

| Pu(C₂O₄)₂·6H₂O(s) | Standard Gibbs Free Energy of Formation (ΔfG°) | -3386 | osti.govosti.gov |

| PuO₂(OH)₂(g) | Standard Enthalpy of Formation (ΔfH°) | -1012.6 ± 38.1 | nih.govacs.org |

Interfacial Chemistry and Surface Phenomena in Plutonium Aqueous Systems

The interaction between plutonium and water is a critical area of study, with implications for the long-term storage of nuclear materials and the environmental behavior of plutonium. This section delves into the complex interfacial chemistry and surface phenomena that govern these interactions.

Redox Chemistry and Speciation of Plutonium in Hydrous Environments

Oxidation State Distribution and Stability of Plutonium in Aqueous Solutions

Plutonium can be present in aqueous solutions in four primary oxidation states: Pu(III), Pu(IV), Pu(V), and Pu(VI). uni-mainz.dekns.org Higher oxidation states, such as Pu(VII), can also be prepared under specific conditions, for instance, by ozonolysis in highly alkaline solutions. acs.orgnih.gov The relative stability and distribution of these oxidation states are highly dependent on the solution's chemical properties, such as pH and redox potential (Eh). acs.orgacs.org

The ions corresponding to these states are Pu³⁺, Pu⁴⁺, PuO₂⁺ (plutonyl(V)), and PuO₂²⁺ (plutonyl(VI)). usgs.gov Each oxidation state exhibits a distinct chemical behavior and stability. For example, Pu(IV) is known for its strong tendency to hydrolyze and form insoluble precipitates, while Pu(V) as PuO₂⁺ is often the most soluble and mobile form in near-neutral environmental waters. academie-sciences.fracademie-sciences.fr The stability of these oxidation states in a given aqueous medium is not always straightforward, with Pu(III) and Pu(VI) generally being more stable over time in HCl solutions compared to Pu(IV) and Pu(V). kns.org

Under reducing conditions, such as those anticipated in deep geologic repositories for nuclear waste, Pu(III) and Pu(IV) are expected to be the predominant oxidation states. rsc.orgosti.gov Conversely, in oxidizing environments, Pu(V) and Pu(VI) are more likely to be stable. The interconversion between these states is facile, making the prediction of plutonium's long-term behavior a significant challenge. acs.org

| Oxidation State | Ionic Form | Color in Aqueous Solution | Relative Stability & Characteristics |

| Pu(III) | Pu³⁺ | Blue-lavender | Stable in reducing, non-complexing acidic solutions. |

| Pu(IV) | Pu⁴⁺ | Yellow-brown | Highly prone to hydrolysis and polymerization, forming insoluble hydroxides. |

| Pu(V) | PuO₂⁺ | Light pink | Often the most stable ion in near-neutral, dilute aqueous solutions; relatively low tendency to hydrolyze. academie-sciences.fr |

| Pu(VI) | PuO₂²⁺ | Pink-orange | Stable in oxidizing acidic solutions. |

| Pu(VII) | [PuO₄(OH)₂]³⁻ | Dark blue | Stable only in highly alkaline solutions for short periods (half-life of 3.7 hours). acs.orgnih.govresearchgate.net |

Hydrolysis and Hydrous Polymerization of Plutonium Species

Hydrolysis is a critical reaction for plutonium ions in aqueous solutions, particularly for the highly charged Pu(IV) cation. acs.org This process involves the reaction of plutonium ions with water molecules, leading to the formation of hydroxylated species and the release of protons, which in turn lowers the pH of the solution. The tendency of plutonium ions to hydrolyze generally follows the order Pu(IV) >> Pu(VI) > Pu(III) > Pu(V). usgs.gov

The hydrolysis of Pu(IV) is particularly extensive and can begin even in highly acidic solutions. researchgate.net As the pH increases, these hydrolysis reactions can lead to the formation of polynuclear species through a process known as polymerization. iaea.orghbni.ac.in This process involves the linking of plutonium centers through hydroxyl or oxygen bridges, a phenomenon sometimes referred to as olation and oxolation. iaea.org These reactions can result in the formation of high-molecular-weight hydrous polymers, which are essentially colloidal particles. iaea.orgiaea.org Over time, these polymers can age and undergo structural changes, eventually converting to more crystalline forms resembling plutonium dioxide (PuO₂). acs.orgiaea.org

The first hydrolysis constants (pKa), which indicate the pH at which the first hydrolysis product forms, have been determined for various plutonium ions through experimental measurements and computational simulations. nih.govacs.org

| Plutonium Ion | First Hydrolysis Reaction | pKa (First Hydrolysis Constant) | Reference |

| Pu³⁺ | Pu³⁺ + H₂O ⇌ Pu(OH)²⁺ + H⁺ | 6.65 - 6.90 | nih.govacs.org |

| Pu⁴⁺ | Pu⁴⁺ + H₂O ⇌ Pu(OH)³⁺ + H⁺ | ~0.17 | nih.govacs.org |

| PuO₂⁺ | PuO₂⁺ + H₂O ⇌ PuO₂(OH) + H⁺ | ~9.51 | nih.govacs.org |

| PuO₂²⁺ | PuO₂²⁺ + H₂O ⇌ PuO₂(OH)⁺ + H⁺ | 5.50 - 5.70 | nih.govacs.org |

Redox Reactions of Plutonium Hydrous Oxides (e.g., PuO₂+x(s, hyd)) and Their Products

In hydrous environments, particularly those containing oxygen, plutonium(IV) hydrous oxide, often denoted as PuO₂(s, hyd), is not entirely inert. It can undergo oxidation to form a mixed-valent solid phase, PuO₂₊ₓ(s, hyd). academie-sciences.friaea.org This non-stoichiometric oxide contains both Pu(IV) and Pu(V) and can be represented as (PuV)₂ₓ(PuIV)₁₋₂ₓO₂₊ₓ(s,hyd). academie-sciences.frresearchgate.net

The products of these redox reactions at the solid-water interface are primarily dissolved Pu(V) species (PuO₂⁺) and the altered solid phase itself. The presence of small Pu(IV) colloids or polymers in neutral to alkaline solutions also plays a crucial role in the redox potential of these systems. iaea.orgresearchgate.net

Influence of Redox Potential (Eh) and pH on Plutonium Solubility and Speciation

The solubility and speciation of plutonium in hydrous environments are profoundly influenced by the interplay of redox potential (Eh) and pH. academie-sciences.frresearchgate.net This relationship is often visualized using Eh-pH (or Pourbaix) diagrams, which map the regions of stability for different aqueous species and solid phases under various conditions. researchgate.netresearchgate.net

These diagrams illustrate that under a wide range of environmentally relevant Eh and pH conditions, Pu(IV) species tend to be predominant. researchgate.net Specifically, in reducing environments (low Eh) and across a broad pH range, solid phases of Pu(IV), such as amorphous PuO₂(am, hyd), are expected to control plutonium's very low solubility. academie-sciences.fracademie-sciences.fr As conditions become more oxidizing (higher Eh), the more soluble higher oxidation states, particularly Pu(V) and Pu(VI), become dominant in the aqueous phase. researchgate.netresearchgate.net

For example, in reducing conditions typical of deep geological repositories, Pu(III) and Pu(IV) are the expected dominant oxidation states. osti.govenergy.gov However, in surface waters exposed to the atmosphere (oxidizing conditions), Pu(V) is often the key aqueous species, controlled by the solubility of mixed-valent oxides like PuO₂₊ₓ(s, hyd). academie-sciences.fr The pH also plays a critical role; for instance, at very high pH values, such as those found in cementitious environments, the speciation can shift, potentially affecting solubility and mobility. researchgate.netresearchgate.net

Ligand-Promoted Redox Changes in Plutonium Hydrous Systems (e.g., chelating agents, electron shuttles)

The presence of complexing ligands in aqueous systems can significantly alter the redox chemistry and speciation of plutonium. aip.org Chelating agents, which are molecules that can form multiple bonds with a single metal ion, can stabilize certain plutonium oxidation states over others by forming strong aqueous complexes. rsc.org This complexation can enhance the solubility of plutonium and influence its mobility in the environment. rsc.org

Ethylenediaminetetraacetic acid (EDTA) is a powerful synthetic chelating agent known to form very stable complexes with plutonium, particularly Pu(IV). rsc.orgaip.org The strong affinity of EDTA for Pu(IV) can promote redox changes. For instance, in the presence of an oxidant like O₂, EDTA can facilitate the oxidation of Pu(III) to Pu(IV). aip.org Conversely, the formation of stable Pu(IV)-EDTA complexes can also be achieved through the reduction of Pu(V) and Pu(VI). aip.org In some systems, the formation of ternary complexes involving calcium, plutonium, and EDTA has been observed to stabilize Pu(III) against oxidation. rsc.org

Natural organic matter, such as humic and fulvic acids, and microbially produced chelators like siderophores, also act as ligands. nih.govresearchgate.net These natural compounds can form complexes with plutonium, affecting its redox state and solubility. The complexation of Pu(IV) with these ligands can lower its reduction potential, though in some cases, the resulting complexes may be too stable to be easily reduced by microorganisms. nih.gov

Computational and Theoretical Modeling of Plutonium Water Systems

Density Functional Theory (DFT) Applications for Plutonium-Water Interactions and Surface Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the interactions between plutonium and water, particularly at the surfaces of plutonium-containing materials. distinctiveconsortium.org A significant challenge in applying standard DFT to actinide systems is the proper description of the strongly correlated 5f electrons, which are often overly delocalized, leading to inaccurate predictions. distinctiveconsortium.org To address this, a common approach is to incorporate a Hubbard-U correction (DFT+U), which better localizes these electrons and improves the description of electronic and structural properties. acs.orgresearchgate.net

Studies using DFT+U have been instrumental in elucidating the adsorption and dissociation of water on various surfaces of plutonium dioxide (PuO₂). acs.orgresearchgate.netdigitellinc.com For instance, on the most stable PuO₂ {111} surface, a combination of molecular and dissociative water adsorption is favored, while on the {110} and {100} surfaces, fully dissociative adsorption leading to a hydroxylated monolayer is more stable. acs.org These findings are crucial for understanding the initial stages of corrosion and the long-term stability of stored plutonium materials. digitellinc.com

Furthermore, DFT calculations have been used to explore the reaction of plutonium dioxide with water, which can lead to the formation of hyper-stoichiometric oxides like PuO₂₊ₓ. researchgate.net The top of a plutonium atom on the PuO₂(111) surface is identified as the most stable site for water molecule adsorption. researchgate.net The presence of multiple water molecules can enhance the average adsorption energy due to hydrogen bonding. researchgate.net

Scalar-relativistic DFT-GGA (Generalized Gradient Approximation) has been employed to study water adsorption on the delta-plutonium (111) surface. arxiv.org These calculations indicate that molecular water is physisorbed, with the interaction primarily involving the water 1b1 orbital and the Pu-6d orbital, suggesting the Pu-5f electrons remain chemically inert in this state. arxiv.org However, in cases of partial or full dissociation, chemisorption occurs, leading to the delocalization of Pu-5f electrons and the formation of strong ionic bonds. arxiv.org

Table 1: DFT+U Calculated Water Adsorption Properties on PuO₂ Surfaces

| Surface | Most Stable Adsorption Mode | Key Findings |

| {111} | Mixed molecular and dissociative | Strong chemical adsorption is favored. digitellinc.com |

| {110} | Fully dissociative | Leads to a fully hydroxylated monolayer. acs.org |

| {100} | Fully dissociative | Results in a fully hydroxylated monolayer. acs.org |

This table summarizes key findings from DFT+U calculations on the interaction of water with different PuO₂ surfaces.

Ab Initio Studies of Hydrated Plutonium Compounds and Their Energetics

Ab initio (from first principles) calculations provide a high level of theory for studying the electronic structure and energetics of hydrated plutonium compounds without empirical parameters. These methods are essential for understanding the fundamental properties of plutonium ions and their complexes in aqueous solutions.

One area of focus has been the study of hydrated plutonium oxalates, which are important precursors in the production of plutonium oxide. osti.govosti.gov Ab initio studies using the PBE exchange-correlation functional with dispersion and Hubbard corrections have successfully predicted the infrared spectra of Pu(III) oxalate (B1200264) hydrate (B1144303) and the structure of Pu(IV) oxalate hydrate, which agrees with experimental powder X-ray diffraction data. osti.govosti.gov These calculations have also provided valuable thermodynamic data, such as the standard enthalpies and Gibbs free energies of formation for these compounds. osti.govosti.gov

The energetics of the reaction between a gas-phase plutonium atom and a water molecule have been investigated using DFT. rsc.org These studies have identified the reaction pathways and determined that the formation of PuO + H₂ is the most energetically favorable channel. rsc.org Furthermore, the continuous oxidation of PuO by water molecules has been explored, revealing that the initial reaction is exothermic and proceeds through different transition states depending on the direction of the hydrogen atom shift. rsc.org

Ab initio molecular orbital methods are also being explored to better reproduce experimental X-ray Absorption Near-Edge Structure (XANES) features of plutonium hydrates, particularly for the Pu(VI) state. hzdr.de This highlights the ongoing development and application of advanced theoretical methods to unravel the complexities of plutonium hydration.

Table 2: Predicted Thermodynamic Properties of Hydrated Plutonium Oxalates at Standard Conditions

| Compound | Standard Enthalpy of Formation (kJ mol⁻¹) | Standard Gibbs Free Energy of Formation (kJ mol⁻¹) |

| Pu₂(C₂O₄)₃·10H₂O | -6,755 | -5,899 |

| Pu(C₂O₄)₂·6H₂O | -3,923 | -3,386 |

This table presents the predicted standard enthalpies and Gibbs free energies of formation for hydrated plutonium oxalates, as determined by ab initio calculations. osti.govosti.gov

Molecular Dynamics Simulations for Water Exchange Reactions and Hydration Shell Structure

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of plutonium ions in aqueous solutions, providing insights into water exchange reactions and the structure of hydration shells. nih.gov These simulations model the movement of atoms over time, allowing for the study of processes that occur on timescales difficult to access with static calculations.

Car-Parrinello molecular dynamics (CPMD) simulations have been used to study the hydration structures and coordination of various plutonium ions (Pu³⁺, Pu⁴⁺, PuO₂⁺, and PuO₂²⁺) in water. acs.org These simulations have shown good agreement with available experimental data regarding the coordination numbers and structural properties of the first hydration shell. acs.org For instance, Pu³⁺ and Pu⁴⁺ ions are typically coordinated with eight water molecules, while the pentavalent PuO₂⁺ and hexavalent PuO₂²⁺ are coordinated with four and five water molecules, respectively. acs.org

Classical MD simulations, utilizing force fields derived from high-level quantum mechanical calculations (such as NEVPT2), have been employed to study the physicochemical properties of PuO₂⁺ in water. nih.gov These simulations have provided valuable data on hydration enthalpy, diffusion coefficients, and have been used to predict EXAFS spectra, which show good agreement with experimental results. nih.govacs.org A key finding from these simulations is the stability of the pentahydrated aqua ion of PuO₂⁺. acs.org

Ab initio molecular dynamics (AIMD) simulations using the DFT+U approach have been instrumental in elucidating the dissociation mechanism of water molecules on the PuO₂(110) surface. acs.org These simulations revealed a two-step hydroxylation process for both water monomers and small clusters, although the specific dissociation mechanisms differ. acs.org For a single water molecule, dissociation involves overcoming a small energy barrier, whereas for hydrogen-bonded water clusters, the process is exothermic and occurs without a barrier, highlighting the facilitating role of hydrogen bonding. acs.org

Thermodynamic Modeling of Plutonium Solubility and Complexation in Aqueous Solutions

Thermodynamic modeling is crucial for predicting the long-term behavior of plutonium in geological and environmental systems, particularly its solubility and complexation with various ligands present in aqueous solutions. kyoto-u.ac.jp These models are essential for the safety assessment of radioactive waste repositories. kyoto-u.ac.jp

The solubility of plutonium hydrous oxide (PuO₂(am,hyd)) has been investigated in the presence of carbonate, a common ligand in natural waters. kyoto-u.ac.jp Thermodynamic models have been developed to reproduce the experimental solubility data as a function of carbonate concentration and pH. kyoto-u.ac.jp These models have identified the predominant soluble Pu(IV) complexes, such as Pu(CO₃)₄⁴⁻, Pu(CO₃)₅⁶⁻, and Pu(OH)₂(CO₃)₂²⁻. kyoto-u.ac.jp For solutions with high ionic strength, a more comprehensive model including the complex Pu(OH)₂(CO₃)₃⁴⁻ was necessary to accurately describe the experimental results. kyoto-u.ac.jp

The EQ3/6 geochemical modeling package has been used to calculate plutonium solubilities and compare them with literature data for oxides, hydroxides, carbonates, and phosphates. iaea.org This work involved the selection and evaluation of thermochemical data for plutonium equilibria over a range of temperatures. iaea.org

Furthermore, thermodynamic modeling has been applied to understand the solubility of PuO₂(am) in the presence of chelating agents like ethylenediaminetetraacetate (B1237979) (EDTA). researchgate.net These studies are important for understanding the potential for increased plutonium migration in the environment due to complexation. researchgate.net It has also been shown that the solubility of Pu(OH)₃ can be modeled using the solubility product of Pu(OH)₄ and applying appropriate redox potentials. researchgate.net

Evaluation and Development of Solvation Models for Actinide Chemistry

The development and evaluation of accurate solvation models are critical for the theoretical study of actinide chemistry in aqueous solutions. These models aim to capture the significant effects of the solvent environment on the properties and reactivity of actinide ions and their complexes.

Polarizable continuum models (PCMs), such as the conductor-like polarizable continuum model (CPCM), have been used to study the equilibrium structure of plutonium salts like PuO₂²⁺ and Pu⁴⁺ in solution. acs.org These models represent the solvent as a continuous dielectric medium, offering a computationally efficient way to include solvation effects. acs.org Studies using CPCM have investigated the coordination of counterions and water molecules in the first coordination shell of plutonium ions. acs.org

The development of polarizable force fields, such as those derived from the AMOEBA model, represents another important direction. uniroma1.it These force fields are parameterized using high-level quantum chemistry calculations and can be used in molecular dynamics simulations to provide a more detailed and accurate description of the interactions between the actinide ion and the solvent molecules. uniroma1.it

The SMD solvation model has been employed in DFT calculations to evaluate the solvation effects on the extraction of trivalent actinides. nih.govacs.org This highlights the importance of accurate solvation models in computational screening for the development of new separation technologies. nih.gov

There is ongoing research into the applicability of different theoretical methods and solvation models for actinide systems. For instance, studies have compared the performance of various density functionals and continuum solvation models for describing reactions like water exchange in uranyl(VI), providing valuable benchmarks for future studies on plutonium systems.

Environmental Mobility and Geochemical Behavior of Hydrated Plutonium Species

Solubility of Plutonium Hydroxides/Hydrous Oxides under Varying Redox and pH Conditions

The solubility of plutonium in aqueous environments is fundamentally controlled by the interplay between pH and the prevailing redox conditions (Eh or pe), which dictate the stable oxidation state and the solid phases that form. academie-sciences.frpnnl.gov The tetravalent state, Pu(IV), is generally the most stable under many environmental conditions, forming sparingly soluble hydrous oxides. geoscienceworld.org However, the other oxidation states can dominate under specific circumstances, each with a distinct solubility profile.

Under reducing conditions, the solubility of plutonium was initially thought to be controlled by plutonium(III) hydroxide (B78521), Pu(OH)₃(s). academie-sciences.fr However, subsequent thermodynamic calculations and experimental data have shown that Pu(OH)₃(s) is a metastable phase that tends to convert to the more stable plutonium dioxide, PuO₂(s,hyd), even under reducing conditions within the stability field of water. academie-sciences.fracademie-sciences.freuropa.eu The solubility in these systems is then determined by the equilibrium concentrations of aqueous Pu(III) and Pu(IV) species. academie-sciences.frresearchgate.net For instance, the dissolution of Pu(OH)₃ has a reported logarithm of the solubility product (log Ksp) of -26.2 ± 0.8.

In the absence of strong complexing agents, the solubility of Pu(IV) is governed by the formation of its hydrous oxide, PuO₂·xH₂O(am), which is notably insoluble across a wide pH range. aesj.or.jpiaea.org The solubility product for Pu(OH)₄(am) has been a subject of significant study, with published values spanning several orders of magnitude, a discrepancy often attributed to experimental challenges like the disproportionation of Pu(IV). iaea.orgresearchgate.net

Under oxidizing conditions or in the presence of trace amounts of oxygen, the aqueous plutonium concentration at pH values greater than 3 is often dominated by the more soluble pentavalent plutonium, Pu(V), as the PuO₂⁺ ion. academie-sciences.friaea.org In these scenarios, the solubility-controlling solid phase is frequently a mixed-valent hydrous oxide, PuO₂₊ₓ(s,hyd), which contains both Pu(IV) and Pu(V). researchgate.netiaea.org This phase can form through the oxidation of PuO₂(s,hyd) or by the co-precipitation of Pu(V) and Pu(IV). iaea.org The solubility of amorphous Pu(V) hydroxide itself is relatively high and does not act as a significant barrier to mobility. academie-sciences.fr Plutonium(VI) oxyhydroxides may control solubility under strongly oxidizing conditions. academie-sciences.fr

The following table summarizes key solubility data for relevant plutonium hydroxide and hydrous oxide species.

| Solid Phase | Dissolution Reaction | log K°sp (at zero ionic strength) | Reference |

|---|---|---|---|

| Pu(OH)3(s) | Pu(OH)3(s) ↔ Pu3+ + 3OH- | -26.2 ± 0.8 | |

| PuO2·xH2O(am) | PuO2·xH2O(am) + 2H2O ↔ Pu(OH)4(aq) | -8.3 ± 0.7 | researchgate.net |

| PuO2+x(s,hyd) | (fraction of Pu(V) in the solid) ↔ PuO2+ + OH- | -14.0 ± 0.8 | iaea.org |

Formation and Stability of Plutonium Colloids and Polymers in Natural Waters

Plutonium(IV) has a strong tendency to hydrolyze and form polymeric and colloidal species in aqueous solutions, particularly at low acidity. osti.govaip.org These colloids, often referred to as intrinsic colloids, are composed of Pu(IV) hydrous polymers and can significantly influence plutonium's transport in the environment. researchgate.netacs.org

The formation of Pu(IV) polymer is favored by increasing plutonium concentration, increasing temperature, and decreasing acid concentration. osti.gov Polymerization can occur in solutions with acid concentrations as high as 0.3M at room temperature and at even higher acidities at elevated temperatures. osti.govosti.gov Once formed, this polymer is difficult to destroy or redissolve. aip.org The polymer consists of aggregates of small, amorphous particles that can age into a more crystalline PuO₂-like structure. iaea.org These aggregates are held together by hydroxyl and oxygen bridges, forming complex three-dimensional structures with reported molecular weights up to 10¹⁰. iaea.org

The stability of these plutonium colloids in natural waters is a critical factor for their potential mobility. nih.gov Studies have shown that intrinsic Pu(IV) colloids are generally stable over a range of geochemical conditions. researchgate.net For example, Pu(IV) intrinsic colloids have an isoelectric point (the pH at which their surface charge is zero) of approximately 8.6. acs.org This suggests they would carry a positive charge in typical groundwater, which could lead to deposition on negatively charged mineral surfaces. However, they can also associate with stable native groundwater colloids, which may facilitate their transport. acs.org The aggregation and settling of these colloids are influenced by the ionic strength and pH of the water. nih.gov

The structure of these colloids can be complex. Research indicates they can exist as core-shell nanoparticles, with a crystalline PuO₂ core and a disordered Pu-O shell. rsc.org The size of these colloids is also dependent on their formation conditions, with hydrolysis-formed particles being spherical and around 2.0 nm in diameter, while those formed by sonolysis of PuO₂ can be larger and elongated. rsc.org

Complexation of Plutonium with Inorganic (e.g., carbonate) and Organic Ligands in Aqueous Media

The speciation and mobility of plutonium in natural waters are heavily influenced by complexation with both inorganic and organic ligands. osti.govgeoscienceworld.org These interactions can significantly increase the solubility of plutonium, particularly the less soluble Pu(IV) state, and prevent its sorption to mineral surfaces.

Inorganic Ligands: Among inorganic ligands, carbonate (CO₃²⁻) is one of the most important in typical groundwaters (pH 5-9) due to its abundance and strong affinity for plutonium cations. rsc.orgfas.org Plutonium(VI) forms highly stable carbonate complexes, such as PuO₂(CO₃)₃⁴⁻, which can dominate its speciation in oxidizing, carbonate-rich waters and enhance its solubility and migration. rsc.org Ternary complexes involving calcium or magnesium, for example, CaPuO₂(CO₃)₃²⁻, are predicted to be the most predominant Pu(VI) species in many natural waters, further increasing its mobility. rsc.org Pu(IV) also forms strong complexes with carbonate, which can decrease its sorption to minerals under alkaline conditions. osti.gov Other inorganic ligands like sulfate (B86663) (SO₄²⁻), chloride (Cl⁻), and fluoride (B91410) (F⁻) also form complexes with plutonium, with the stability generally following the order Pu(IV) > Pu(VI) > Pu(III) > Pu(V). osti.govsioc-journal.cn The formation of these complexes is temperature-dependent, which is a significant factor for deep geological repositories. osti.govosti.gov

Organic Ligands: Natural organic matter (NOM), such as humic and fulvic acids, is ubiquitous in the environment and can form strong complexes with plutonium. These interactions can significantly alter plutonium's fate and transport. Complexation with humic acid has been shown to decrease the sorption of Pu(IV) onto mineral surfaces like montmorillonite, thereby increasing its concentration in the aqueous phase. osti.gov The dissolution of plutonium can also be facilitated by microbially produced organic ligands, such as siderophores and organic acids (e.g., citric acid). researchgate.net

The following table provides a qualitative overview of the relative strength of plutonium complexation with various ligands.

| Plutonium Oxidation State | Ligand Type | Common Ligands | General Complexation Strength | Reference |

|---|---|---|---|---|

| Pu(IV) | Inorganic | CO32-, SO42-, Cl-, F- | Very Strong | osti.govsioc-journal.cn |

| Organic | Humic/Fulvic Acids, Siderophores | Strong | osti.govresearchgate.net | |

| Pu(VI) | Inorganic | CO32- | Strong | rsc.org |

| Organic | - | Moderate | academie-sciences.fr | |

| Pu(V) | Inorganic | CO32- | Moderate | rsc.org |

| Organic | - | Weak | academie-sciences.fr | |

| Pu(III) | Inorganic | SO42-, Cl- | Moderate | osti.govsioc-journal.cn |

| Organic | - | Weak-Moderate | academie-sciences.fr |

Influence of Microbial Activity on Plutonium Fate and Transport in Subsurface Environments

Microorganisms play a significant role in mediating the biogeochemical cycling of plutonium in subsurface environments. researchgate.netnih.govhud.ac.uk Their activities can either enhance or retard plutonium mobility through a variety of direct and indirect mechanisms. cvut.czaip.org

Microbial processes can lead to the dissolution and mobilization of plutonium. This is often achieved through the production of extracellular metabolic products like organic acids (e.g., citric acid) and powerful sequestering agents known as siderophores, which form stable, soluble complexes with plutonium. researchgate.netcvut.cz

Conversely, microorganisms can also immobilize plutonium. This can occur indirectly by altering the local redox conditions. researchgate.net For example, microbial activity can create reducing environments that favor the conversion of more soluble plutonium species (like Pu(V) or Pu(VI)) to the highly insoluble Pu(IV), leading to its precipitation. geoscienceworld.orgresearchgate.net Some bacteria can also directly interact with plutonium through enzymatic processes. Studies have shown that certain bacteria can reduce Pu(IV) to Pu(III), which under some conditions could enhance dissolution. geoscienceworld.orgcvut.cz Other studies have observed the reduction of Pu(V) and Pu(VI) by bacteria, often leading to the formation of Pu(IV) oxides or other precipitates on the cell surface. asm.org For instance, Pseudomonas sp. has been shown to effectively reduce Pu(V) to Pu(IV), with the resulting Pu(IV) sorbing to the cell's extracellular polymeric substances (EPS). asm.org

Predictive Models for Long-Term Behavior of Hydrated Plutonium in Geological Repositories

Predicting the long-term behavior of plutonium in a geological disposal facility (GDF) is a critical component of the safety case for the disposal of high-level radioactive waste. academie-sciences.frgeoscienceworld.org This requires the development and application of sophisticated geochemical models that can simulate the complex interactions of plutonium over thousands of years. kseeg.org

These predictive models aim to calculate plutonium solubility and speciation under the evolving geochemical conditions expected in a repository, which may include changes in temperature, pH, redox potential, and groundwater composition. academie-sciences.frkseeg.org A key challenge is the complexity of plutonium's chemistry, including its multiple redox states, the potential for colloid formation, and its interactions with various inorganic and organic ligands and mineral surfaces. geoscienceworld.orgacademie-sciences.fr

Thermodynamic models are a cornerstone of these predictions. They rely on comprehensive and reliable thermodynamic databases for the various aqueous species, complexes, and solid phases of plutonium. pnnl.govfrontiersin.org However, significant uncertainties and gaps exist in the available data, particularly for elevated temperatures and for complex systems involving organic ligands or ternary complexes (e.g., Ca-Pu-CO₃). osti.govfrontiersin.orgiaea.org

Therefore, ongoing research focuses on improving these models by:

Conducting experiments to obtain high-quality thermodynamic data for key plutonium species and reactions under repository-relevant conditions. academie-sciences.frgeoscienceworld.org

Investigating the kinetics of plutonium reactions, as thermodynamic equilibrium may not always be reached. researchgate.net

Incorporating the effects of microbial activity, which can significantly influence plutonium's chemical form. hud.ac.uk

Validating the models against data from laboratory experiments and natural analogue sites. geoscienceworld.org

Ultimately, these models provide the source term—the rate of radionuclide release from the waste form—which is a crucial input for broader performance assessment models that evaluate the long-term safety of a geological repository. geoscienceworld.org

Advanced Analytical Techniques for Plutonium Water System Investigation

Synchrotron-Based X-ray Techniques (e.g., XAFS, Powder X-ray Diffraction) for In Situ Characterization

Synchrotron light sources provide intensely bright and highly focused X-ray beams, which are indispensable for the in situ characterization of radioactive materials like plutonium. oecd-nea.org These advanced X-ray techniques offer unparalleled insights into the atomic and molecular structure of plutonium species in both solution and solid phases under relevant conditions.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique for probing the local atomic environment of plutonium. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the plutonium atom by analyzing the features of the absorption edge.

EXAFS reveals details about the number, type, and distance of neighboring atoms surrounding the central plutonium atom.

These techniques are crucial for understanding the speciation of plutonium in aqueous solutions and for characterizing the structure of hydrous plutonium solids and colloids. researchgate.net

Powder X-ray Diffraction (PXRD) using synchrotron radiation allows for the determination of the crystallographic structure of solid phases that form in the plutonium-water system. The high resolution and intensity of synchrotron XRD are essential for identifying crystalline plutonium oxides and other precipitates, even in complex mixtures or when present in small quantities. oecd-nea.orgicdd.com In situ XRD experiments can track structural transformations of plutonium-containing solids as a function of environmental parameters like temperature and humidity. icdd.com

Table 1: Applications of Synchrotron-Based X-ray Techniques in Plutonium-Water System Studies

| Technique | Information Obtained | Typical Application in Pu-Water Systems |

| XAFS (XANES & EXAFS) | Oxidation state, coordination number, interatomic distances, local structure. researchgate.netaip.org | Determining the speciation of dissolved Pu ions (e.g., Pu(IV), Pu(V), Pu(VI)) in water; characterizing the structure of Pu(IV) colloids and hydrous PuO₂ solids. researchgate.net |

| Powder X-ray Diffraction (PXRD) | Crystal structure, phase identification, lattice parameters. oecd-nea.orgicdd.com | Identifying crystalline phases of plutonium oxides and hydroxides formed from aqueous solutions; studying the aging and transformation of plutonium precipitates. researchgate.net |

Electron Microscopy (e.g., TEM) for Morphological and Structural Characterization of Hydrous Solids

Electron microscopy techniques are vital for visualizing the morphology and determining the microstructure of solid materials at the nanoscale. For the plutonium-water system, these methods provide direct evidence of the size, shape, and aggregation state of plutonium-containing particles.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. In the context of plutonium studies, TEM is used to examine the morphology of plutonium precipitates and colloids. scispace.comosti.gov It can reveal the primary particle size of plutonium nano-colloids, which are often in the range of 2-5 nm. osti.gov High-resolution TEM (HRTEM) and electron diffraction analysis can identify the crystal structure of individual nanoparticles, such as the fluorite-type structure of PuO₂. osti.gov

Scanning Transmission Electron Microscopy (STEM) , often coupled with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS), provides compositional mapping at the nanoscale. This is particularly useful for studying complex plutonium-bearing particles in environmental or waste samples, where plutonium may be associated with other elements. pnnl.govfrontiersin.org STEM-EELS can also provide information about the electronic structure and oxidation state of plutonium within a solid matrix. frontiersin.org

Table 2: Findings from Electron Microscopy Studies of Hydrous Plutonium Solids

| Technique | Key Findings | Reference |

| TEM | Characterized the morphology of Pu(IV) nano-colloids, revealing primary particle sizes of 2-5 nm. osti.gov | osti.gov |

| TEM | Identified a lattice distortion in Pu(IV) nano-colloids grown on goethite, suggesting epitaxial growth. osti.gov | osti.gov |

| STEM | Revealed complex co-precipitation of plutonium oxide with bismuth and phosphate (B84403) in Hanford tank wastes. pnnl.gov | pnnl.gov |

| STEM-EELS | Showed the presence of carbon associated with plutonium in low-temperature calcined oxalate (B1200264), which transformed to graphite-like deposits at high temperatures. frontiersin.org | frontiersin.org |

Solution-Phase Speciation Methods (e.g., Potentiometry, Solvent Extraction, UV-Vis Spectroscopy)